molecular formula C19H29NO3 B1144951 (2R,3S,11bS)-Dihydrotetrabenazine-d6 CAS No. 1583277-33-1

(2R,3S,11bS)-Dihydrotetrabenazine-d6

Cat. No.: B1144951
CAS No.: 1583277-33-1
M. Wt: 325.5 g/mol
InChI Key: WEQLWGNDNRARGE-RXXFDNCFSA-N
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Description

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of dihydrotetrabenazine, a derivative of tetrabenazine. Tetrabenazine is a well-known vesicular monoamine transporter 2 (VMAT2) inhibitor used primarily in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, this compound, is specifically labeled with deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine. The process typically employs borane or various borane complexes as reducing agents. The reaction is carried out under low temperatures, ranging from -30°C to 0°C, to ensure high stereoselectivity. The reduction of (3R,11bR)-tetrabenazine yields a mixture of diastereomers, from which this compound can be isolated through chromatographic techniques .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. The use of borane complexes allows for a more efficient reduction, minimizing the need for extensive purification steps. The crude product is typically recrystallized from a suitable solvent system, such as acetone-water, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,11bS)-Dihydrotetrabenazine-d6 undergoes several types of chemical reactions, including:

    Reduction: The primary synthetic route involves the reduction of tetrabenazine.

    Oxidation: The compound can be oxidized to form various metabolites.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Reduction: Borane or borane complexes at low temperatures.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various stereoisomers and metabolites of dihydrotetrabenazine, each with distinct pharmacological properties .

Scientific Research Applications

(2R,3S,11bS)-Dihydrotetrabenazine-d6 has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the inhibition of vesicular monoamine transporter 2 (VMAT2). By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm by monoamine oxidase. This results in a decrease in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of hyperkinetic movement disorders .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,11bR)-Dihydrotetrabenazine: Another stereoisomer with high VMAT2 affinity.

    (2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with lower VMAT2 affinity.

    Tetrabenazine: The parent compound from which dihydrotetrabenazine derivatives are synthesized.

Uniqueness

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterium labeling, which enhances its metabolic stability and pharmacokinetic profile compared to non-deuterated forms. This makes it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

1583277-33-1

Molecular Formula

C19H29NO3

Molecular Weight

325.5 g/mol

IUPAC Name

(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3

InChI Key

WEQLWGNDNRARGE-RXXFDNCFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonyms

(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6;  (2R,3S,11bS)-DHTBZ-d6;  _x000B_

Origin of Product

United States

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